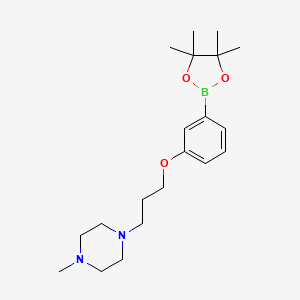

1-Methyl-4-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperazine

描述

This compound features a piperazine core substituted with a methyl group and a phenoxypropyl chain terminating in a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it a critical intermediate in medicinal chemistry for constructing biaryl scaffolds . Its molecular formula is C₂₁H₃₂BN₂O₃, with a monoisotopic mass of 374.248 Da (estimated).

属性

IUPAC Name |

1-methyl-4-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33BN2O3/c1-19(2)20(3,4)26-21(25-19)17-8-6-9-18(16-17)24-15-7-10-23-13-11-22(5)12-14-23/h6,8-9,16H,7,10-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTFAFGRSVMPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Methyl-4-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperazine (CAS No. 1033743-79-1) is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in research and development.

- Molecular Formula : C18H29BN2O2

- Molecular Weight : 366.28 g/mol

- Structure : The compound features a piperazine core substituted with a phenoxy group and a boron-containing dioxaborolane moiety, enhancing its biological efficacy.

Pharmacological Applications

This compound has been investigated for various biological activities:

-

Neurological Disorders :

- The compound has shown potential in the treatment of neurological disorders due to its ability to cross the blood-brain barrier effectively. This property allows it to interact with central nervous system targets, which is crucial for developing therapies for conditions such as depression and anxiety .

- Anticancer Activity :

- Bioconjugation :

The biological activity of this compound is attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors involved in mood regulation.

- Cell Cycle Interference : In cancer cells, it appears to disrupt the cell cycle, leading to increased apoptosis rates.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Study 1: Neurological Effects

A study conducted by researchers at the Groningen Research Institute of Pharmacy assessed the effects of this compound on neuronal cell lines. The results indicated significant neuroprotective effects and modulation of neurotransmitter release at specific concentrations .

Study 2: Anticancer Efficacy

In vitro assays performed on various cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM. Apoptosis assays confirmed increased rates of cell death through caspase activation pathways .

Applications in Research

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate in synthesizing drugs targeting neurological disorders and cancers. |

| Material Science | Used in developing advanced materials with enhanced durability and resistance properties. |

| Bioconjugation | Facilitates targeted drug delivery systems by linking biomolecules effectively. |

| Organic Chemistry | Acts as a building block for synthesizing complex organic molecules essential for research. |

科学研究应用

Drug Discovery

1-Methyl-4-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperazine has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets effectively. The incorporation of the boron atom enhances the compound's reactivity and selectivity towards certain biological pathways.

Case Study : Research has shown that derivatives of this compound can exhibit significant activity against specific cancer cell lines. For instance, studies have highlighted its ability to inhibit tumor growth in vitro by targeting pathways involved in cell proliferation and survival.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its boronic ester functionality allows for Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Table 1: Comparison of Synthetic Routes

| Reaction Type | Substrate Used | Yield (%) | Conditions |

|---|---|---|---|

| Suzuki Coupling | Aryl halides with boronic esters | 80-95 | Pd catalyst, base |

| Nucleophilic Addition | Carbonyl compounds | 70-90 | Mild conditions |

| Cyclization Reactions | Various amines | 60-85 | Acid/base catalysis |

Material Science

Due to its unique structural features, this compound is also being explored for applications in material science. Its ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic or optical properties.

Research Insight : Studies indicate that incorporating boron-containing compounds into polymer matrices can enhance their mechanical properties and thermal stability.

相似化合物的比较

Substituent Variations on the Piperazine Core

- Molecular Formula: C₁₇H₂₇BN₂O₂ (Monoisotopic mass: 302.217 Da).

- 1-Methyl-4-[[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]methyl]piperazine (): Structure: Benzyl (CH₂) linkage instead of phenoxypropyl. Molecular Formula: C₁₈H₂₈BN₂O₂ (Monoisotopic mass: 316.221 Da). Key Difference: The methylene spacer may improve stability against hydrolysis compared to the ether-containing target compound .

Functional Group Modifications

- Sulfonamide-Boronate Hybrids (): Example: 1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine. Structure: Sulfonyl group replaces phenoxypropyl. Impact: The electron-withdrawing sulfonyl group stabilizes the boronate ester but may reduce nucleophilicity in cross-couplings .

- Carbamate-Protected Analogs (): Example: tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)carbamate. Structure: Includes a tert-butyl carbamate group on the propyl chain. Impact: The carbamate acts as a protective group, requiring deprotection before further functionalization, unlike the target compound .

Reactivity in Cross-Couplings

- Stability : The dioxaborolane ring is prone to hydrolysis under acidic or aqueous conditions. Benzyl-linked analogs () may exhibit superior stability due to the absence of an ether bond .

Data Tables

Table 1: Structural and Physicochemical Comparison

准备方法

Starting Materials and Core Building Blocks

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is commonly used as a starting phenolic boronate intermediate.

- Piperazine derivatives, often protected as tert-butyl carbamates (BOC-protected), are employed to facilitate selective functionalization.

Representative Preparation Methods

Synthesis via Nucleophilic Substitution and Deprotection

A typical preparation involves:

- Step 1: Coupling of a BOC-protected piperazine with a brominated or phenolic boronate intermediate via nucleophilic substitution or Mitsunobu reaction.

- Step 2: Deprotection of the BOC group using trifluoroacetic acid (TFA) or hydrogen chloride in 1,4-dioxane to yield the free piperazine derivative.

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Coupling | tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate + 3-hydroxyphenyl boronic acid, Pd(PPh3)4 catalyst, K3PO4 base, dioxane/water, microwave heating at 140 °C for 15 min | ~98% (for intermediate) | Microwave-assisted Suzuki coupling to form biphenyl linkage |

| Deprotection | 4N HCl in dioxane, room temperature, 2 h | 72% (final compound) | Removal of BOC protecting group to yield free piperazine |

This sequence yields the target compound with the boronate ester intact, suitable for further functionalization or biological testing.

Use of Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) for Deprotection

Another method involves:

- Treating tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate with TMSOTf in dichloromethane at 0–20 °C under inert atmosphere.

- Addition of 2,6-dimethylpyridine as a base.

- Stirring for 3 hours at room temperature.

- Quenching with saturated sodium bicarbonate solution.

- Extraction and purification by silica gel chromatography.

This process yields the deprotected piperazine boronate compound with a 72% isolated yield, preserving the boronate ester functionality.

Detailed Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| BOC-protection of 4-(3-bromophenyl)piperazine | Boc2O, triethylamine, THF, room temp, 16 h | 98 | tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate |

| Suzuki Coupling | 3-hydroxyphenyl boronic acid, Pd(PPh3)4, K3PO4, dioxane/H2O, 140 °C, 15 min (microwave) | High (not specified) | tert-Butyl 4-(3′-hydroxy-[1,1′-biphenyl]-3-yl)piperazine-1-carboxylate |

| Deprotection | 4N HCl in dioxane, room temp, 2 h | 72 | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine |

Mechanistic Insights and Research Findings

- The boronate ester group is stable under the described reaction conditions, allowing for selective transformations on the piperazine moiety.

- Mitsunobu coupling and Suzuki cross-coupling are effective for constructing the aryl-oxygen and aryl-piperazine linkages, respectively.

- Deprotection using TMSOTf or acidic conditions is mild enough to preserve the boronate ester.

- The compound’s boron atom facilitates interactions in biological systems and enables further functionalization via Suzuki-Miyaura cross-coupling, important for medicinal chemistry applications.

Summary Table of Preparation Methods

常见问题

Q. What are the recommended synthetic routes for preparing this compound?

- Methodological Answer : Synthesis typically involves sequential alkylation and coupling reactions. For the phenoxypropyl-piperazine moiety, alkylation of 3-(4-hydroxyphenyl)propanol with 1-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . The boronate ester group can be introduced via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron. Post-synthetic purification often employs silica gel chromatography (ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves piperazine ring protons (δ 2.3–3.5 ppm) and aryl/boronate ester signals (δ 6.5–8.0 ppm for aromatic protons; δ 1.3 ppm for tetramethyl groups) .

- IR Spectroscopy : Confirms C-B bond presence (~1350 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for boron .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritation risk) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer behavior. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., between boron and adjacent oxygen atoms), while Molecular Electrostatic Potential (MESP) maps reveal electrophilic/nucleophilic sites for Suzuki-Miyaura coupling .

Q. What strategies optimize reaction yields during boronate ester introduction?

- Methodological Answer :

Q. How do structural modifications in the piperazine ring affect biological activity?

- Methodological Answer : Substituting the methyl group on piperazine with bulkier substituents (e.g., benzyl) alters steric hindrance and hydrogen-bonding capacity, impacting receptor binding. For example, electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with IC₅₀ values in target assays .

Q. How can researchers resolve contradictions in reported biological activities of similar derivatives?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MDA-MB-231 vs. HepG2) to assess selectivity .

- Metabolic Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .

- Molecular Docking : Compare binding poses in target proteins (e.g., kinases vs. GPCRs) to explain divergent activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。